![molecular formula C13H14Cl2N4O B2516894 2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide CAS No. 1375244-48-6](/img/structure/B2516894.png)
2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, a pyrazole moiety, and an ethyl group attached to the nitrogen atom of the carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Chlorination of Pyridine: The pyridine ring is chlorinated at the 2 and 6 positions using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling Reaction: The chlorinated pyridine is then coupled with the pyrazole derivative under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the ethyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Oxidized pyrazole derivatives.
Reduction Reactions: Reduced pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dichloropyridine-3-carboxamide: Lacks the pyrazole moiety.
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide: Lacks the chlorine atoms on the pyridine ring.
2,6-dichloro-N-ethylpyridine-3-carboxamide: Lacks the pyrazole moiety and has a simple ethyl group instead.
Uniqueness
2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide is unique due to the presence of both the dichloropyridine and pyrazole moieties, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2,6-dichloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-7(10-6-19(3)18-8(10)2)16-13(20)9-4-5-11(14)17-12(9)15/h4-7H,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYWOAILIZAVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=C(N=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

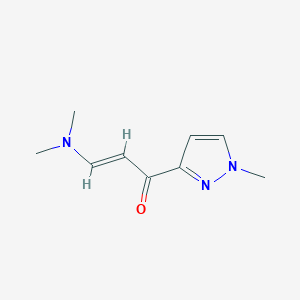
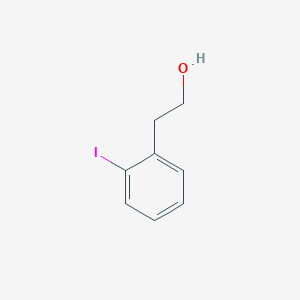
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2516817.png)
![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)
![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)
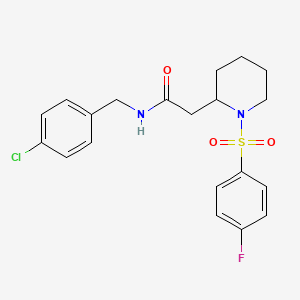
![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)
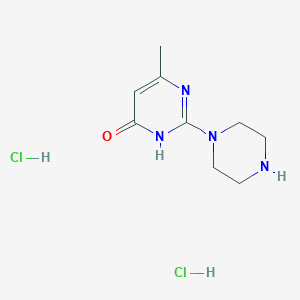
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)
![N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2516832.png)
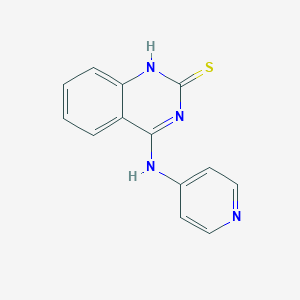
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516834.png)
